N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a substituted ethyl chain. The ethyl chain contains a thiophene ring fused with a furan moiety (5-(furan-3-yl)thiophen-2-yl), which introduces π-conjugated electron-rich regions. This structural motif is common in bioactive molecules and optoelectronic materials due to its ability to engage in π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c21-17(11-1-3-14-15(9-11)20-24-19-14)18-7-5-13-2-4-16(23-13)12-6-8-22-10-12/h1-4,6,8-10H,5,7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQUFNMVTNLWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC3=CC=C(S3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. It’s worth noting that both indole and thiophene derivatives, which share structural similarities with the compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the known activities of structurally similar compounds, it can be hypothesized that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole and thiophene derivatives are known to affect a variety of biochemical pathways, depending on their specific targets. The downstream effects of these interactions can vary widely, potentially leading to a range of biological activities.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the known activities of structurally similar compounds, it can be hypothesized that the compound may have a range of potential effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by relevant studies and data.
- Molecular Formula : C17H13N3O2S2
- Molecular Weight : 355.43 g/mol
- IUPAC Name : N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
1. Antibacterial Activity
Research has shown that compounds similar to this compound exhibit potent antibacterial properties. For instance, derivatives of thiadiazole have been tested against various pathogenic bacteria using the agar well diffusion method. The results indicated significant antibacterial activity against multi-drug resistant strains .
| Compound | Activity Against Bacteria | Method Used |
|---|---|---|
| 4c | Strong | Agar Diffusion |
| 8c | Strong | Agar Diffusion |
2. Anti-inflammatory Effects
The anti-inflammatory properties of similar thiadiazole derivatives have been evaluated through various assays. One study utilized the bovine serum albumin denaturation method to assess the ability of these compounds to inhibit protein denaturation, which is a marker for anti-inflammatory activity. The results demonstrated that these compounds effectively reduced inflammation markers .
3. Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. The compound's structure suggests it may interact with specific cellular targets involved in cancer proliferation and survival pathways.
A recent study focused on the structure–activity relationship (SAR) of thiazole/thiadiazole carboxamides indicated that modifications to the compound can significantly enhance its cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions on the phenyl ring showed improved potency against human cancer cell lines such as MKN-45 and HCT-15 .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 51am | 56.64 | MKN-45 |
| 51b | 50.15 | MKN-45 |
| 51c | 45.67 | HCT-15 |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary molecular dynamics simulations suggest that the compound interacts with key proteins involved in tumorigenesis through hydrophobic contacts and hydrogen bonding interactions .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of related compounds:
- Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that certain structural modifications led to enhanced potency and selectivity .
- Hybrid Compounds : Research into hybrid compounds combining thiadiazole with other pharmacophores has shown promising results in both antibacterial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[c][1,2,5]thiadiazole Carboxamide Family
Several analogues share the benzo[c][1,2,5]thiadiazole-5-carboxamide backbone but differ in substituents on the ethyl chain or adjacent rings:
Key Observations :
- The target compound’s furan-thiophene-ethyl chain distinguishes it from analogues with pyrazole (e.g., cyclopropyl/trifluoromethyl in ) or sulfonyl substituents (e.g., 4-fluorophenylsulfonyl in ).
Anticancer Activity
- Compounds 7b and 11 (): Thiadiazole derivatives with IC₅₀ values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL against HepG-2 cells. These compounds share thiophene and thiadiazole motifs, suggesting that these moieties are critical for cytotoxicity .
- Anthrax Lethal Factor Inhibitors (): Compounds 85–93 contain benzo[d]thiazole-thiophene-sulfonamide groups. While structurally distinct from the target compound, their sulfonamide linkage contrasts with the carboxamide group in the target, which may alter target specificity .
Antibacterial Activity
- Piperazinyl Quinolone Derivatives (): Thiophene-containing quinolones with methylthio or bromo substituents exhibit antibacterial activity. The absence of a quinolone core in the target compound limits direct comparison but highlights the role of thiophene in modulating bioactivity .
Structure-Activity Relationships (SAR)
- Thiophene and Furan Moieties : The electron-rich thiophene-furan system in the target compound may enhance π-π interactions in biological targets, similar to anticancer compounds in .
- Carboxamide vs.
- Substituent Effects : Bulky groups like cyclopropyl or trifluoromethyl () may sterically hinder binding, whereas polar groups (e.g., hydroxypropyl in ) could improve solubility .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
Methodological Answer:
A multi-step approach is typically employed, involving:
Core Heterocycle Synthesis : Construct the benzo[c][1,2,5]thiadiazole-5-carboxamide core via condensation of substituted benzene precursors with sulfur and nitrogen donors under controlled conditions (e.g., using NaNO₂/HCl for diazotization followed by cyclization with thiourea derivatives) .
Thiophene-Furan Substituent Assembly : Prepare the 5-(furan-3-yl)thiophen-2-yl moiety via Suzuki-Miyaura coupling or Stille cross-coupling to introduce the furan ring at the thiophene’s 5-position .
Ethyl Linker Attachment : Use nucleophilic substitution or amide coupling to connect the thiophene-furan unit to the benzo[c][1,2,5]thiadiazole core via an ethyl spacer.
Key Considerations : Monitor reaction purity via TLC and intermediate characterization using H/C NMR and HRMS .
Advanced: How can computational methods optimize the electronic properties of this compound for photophysical applications?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is critical for modeling π-conjugation and charge-transfer properties :
-
Basis Sets : Use 6-31G(d,p) for geometry optimization and LanL2DZ for sulfur atoms.
-
Key Parameters :
Property Functional Used Basis Set Application HOMO-LUMO Gap B3LYP 6-31G(d,p) Predict charge-transfer efficiency Excited-State Dynamics CAM-B3LYP Def2-TZVP UV-Vis absorption simulation -
Validation : Compare computed spectra with experimental UV-Vis/NMR data to refine functional selection .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- H/C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carboxamide NH (δ ~10 ppm). Use H-C HSQC to assign overlapping signals .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and thiadiazole ring vibrations (~1400 cm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] with <5 ppm error.
Advanced: How to resolve discrepancies in reported biological activity data for similar thiadiazole derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Follow this protocol:
Standardize Assays : Use identical cell lines (e.g., HepG-2 for anticancer studies) and controls (e.g., cisplatin) .
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furan vs. thiophene) using IC values from multiple studies .
Molecular Docking : Validate binding modes with target proteins (e.g., DHFR for anticancer activity) using software like MOE or AutoDock .
Advanced: What crystallographic strategies ensure accurate structural elucidation?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Employ SHELXL for high-resolution data (R < 5%) with anisotropic displacement parameters for non-H atoms .
- Validation : Check for π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks (e.g., N–H···O=C) using Mercury software.
Basic: How to assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperature (T) in N atmosphere.
- pH Stability : Incubate in buffers (pH 2–12) for 24h and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track spectral changes.
Advanced: What strategies mitigate synthetic challenges like low yields in cross-coupling steps?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
